molecular formula C15H13ClN2O3 B13538809 1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 1864063-92-2

1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B13538809
CAS No.: 1864063-92-2
M. Wt: 304.73 g/mol
InChI Key: DYFOVYLRMVVNGS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the reaction of 2-methoxyphenylamine with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as Yb(OTf)3, in a solvent like acetonitrile . The intermediate product is then purified by recrystallization from optimized solvents to achieve high purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its benzodiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

1864063-92-2

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

1-(2-methoxyphenyl)benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H12N2O3.ClH/c1-20-14-5-3-2-4-13(14)17-9-16-11-8-10(15(18)19)6-7-12(11)17;/h2-9H,1H3,(H,18,19);1H

InChI Key

DYFOVYLRMVVNGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O.Cl

Origin of Product

United States

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